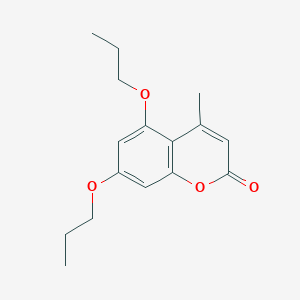
4-butyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound with the molecular formula C17H20O4 and a molecular weight of 288.34 . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butyl-7-methyl-2H-chromen-2-one and 2-oxopropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the 2-oxopropyl group is introduced to the chromen-2-one core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to ensure uniform mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-butyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-butyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-butyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways: It may modulate biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-butyl-7-methyl-2H-chromen-2-one: Lacks the 2-oxopropoxy group.
7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one: Lacks the butyl group.
Uniqueness
4-butyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one is unique due to the presence of both the butyl and 2-oxopropoxy groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H20O4 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
4-butyl-7-methyl-5-(2-oxopropoxy)chromen-2-one |
InChI |
InChI=1S/C17H20O4/c1-4-5-6-13-9-16(19)21-15-8-11(2)7-14(17(13)15)20-10-12(3)18/h7-9H,4-6,10H2,1-3H3 |
Clave InChI |
LOPUBZALQLIXEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B11154510.png)
![3-(4-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4-oxobutyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11154514.png)
![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11154516.png)
![2-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11154524.png)
![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone](/img/structure/B11154530.png)
![N-(2,4-dimethoxyphenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11154536.png)
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B11154537.png)
![ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11154542.png)
![7-[(2,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11154554.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11154556.png)
![1-(2-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B11154570.png)
![N-(2-methoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11154575.png)


